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Introduction

N-myristoylation is a critical lipid modification where N-myristoyltransferase (NMT) attaches a
myristoyl group, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[1][2][3]
[4] This modification is crucial for protein localization, stability, and function, playing a vital role
in a multitude of cellular signaling pathways.[1] Dysregulation of N-myristoylation has been
implicated in various diseases, including cancer, and viral and parasitic infections, making NMT
an attractive therapeutic target.

This document provides detailed application notes and protocols for the use of N-
Myristoylglycine analogs in proteomics to identify and quantify N-myristoylated proteins,
thereby enabling a deeper understanding of their roles in health and disease.

Principle of N-Myristoylation Analysis in Proteomics

The study of N-myristoylated proteins has been revolutionized by chemical proteomics
approaches that utilize bio-orthogonal analogs of myristic acid. These analogs, such as those
containing an azide or alkyne moiety, are metabolically incorporated into proteins by NMT. The
bio-orthogonal handle then allows for the selective chemical ligation of a reporter tag, such as
biotin for affinity purification or a fluorophore for imaging, via “click chemistry”. This strategy
enables the enrichment and subsequent identification and quantification of N-myristoylated
proteins from complex cellular lysates using mass spectrometry.
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An alternative and complementary method involves the use of the bacterial enzyme Sortase A.
This enzyme recognizes and labels proteins with exposed N-terminal glycine residues, which
become more abundant when NMT is inhibited. This "gain-of-signal” approach is particularly
powerful for studying the efficacy and selectivity of NMT inhibitors.

Key Applications
» Global profiling of the N-myristoylated proteome: Identification of novel N-myristoylated

proteins and expansion of the known "myristoylome”.

» Target validation for NMT inhibitors: Quantifying the extent of N-myristoylation inhibition for a
wide range of protein substrates in response to small molecule inhibitors.

» Studying the dynamics of N-myristoylation: Investigating changes in protein myristoylation
during various cellular processes, such as apoptosis.

» Elucidating signaling pathways: Understanding how N-myristoylation regulates specific
signaling cascades by controlling the localization and interaction of key signaling proteins.

Data Presentation
Table 1: Examples of N-myristoylated proteins identified

in human cells using a clickable myristic acid analog
(YnMyr).
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Protein Gene Symbol Function

Non-receptor tyrosine kinase
Src SRC involved in cell growth and

differentiation.

Tyrosine kinase involved in cell
Yes YES1 ] ) )

proliferation and survival.

Tyrosine kinase involved in
Fyn FYN ) )

signaling pathways.

Tyrosine kinase crucial for T-
Lck LCK ] )

cell signaling.

Pro-apoptotic protein involved
BID BID in the mitochondrial death

pathway.

GTP-binding protein involved
ARF1 ARF1 . _ o

in vesicular trafficking.

GTP-binding protein involved
ARF3 ARF3 , , o

in vesicular trafficking.

G-protein alpha subunit
GNAI1 GNAI1 _ o _

involved in signal transduction.

G-protein alpha subunit
GNAI2 GNAI2 ) o )

involved in signal transduction.

G-protein alpha subunit
GNAI3 GNAI3

involved in signal transduction.

This table is a representation of data that can be generated. For a comprehensive list of

identified proteins, refer to the source publications.

Table 2: Quantitative proteomic analysis of NMT
inhibitor effects on substrate myristoylation.
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. Fold Change in Myristoylation (Inhibitor
Protein Substrate

vs. Control)
ARF1 -3.5
ARF3 -4.2
GNAI1 -2.8
GNAI2 -3.1
SRC -2.5

This table illustrates the type of quantitative data obtained from such studies. The values
represent a hypothetical dose of an NMT inhibitor.

Experimental Protocols

Protocol 1: Metabolic Labeling of N-Myristoylated
Proteins with a Clickable Myristic Acid Analog

This protocol describes the metabolic incorporation of an alkyne-containing myristic acid analog
(e.g., YnMyr) into cellular proteins, followed by click chemistry-mediated biotinylation,
enrichment, and preparation for mass spectrometry.

Materials:

Cell culture medium (e.g., DMEM)

o Fetal Bovine Serum (FBS)

e YnMyr (alkynyl myristic acid analog)

o Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
o Click chemistry reagents:

o Biotin-azide

o Copper(ll) sulfate (CuSO4)
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o Tris(2-carboxyethyl)phosphine (TCEP)
o Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyllamine (TBTA)
o Streptavidin-agarose beads
e Wash buffers (e.g., PBS with varying concentrations of SDS)
e Ammonium bicarbonate
 Dithiothreitol (DTT)
e lodoacetamide (IAA)
e Trypsin (proteomics grade)
e Formic acid
Procedure:
e Metabolic Labeling:
1. Culture cells to ~80% confluency.
2. Replace the culture medium with fresh medium containing 25-50 uM YnMyr.
3. Incubate the cells for 16-24 hours to allow for metabolic incorporation of the analog.

4. (Optional) Treat cells with an NMT inhibitor for a desired period before harvesting to
assess inhibitor efficacy.

e Cell Lysis:
1. Wash the cells with ice-cold PBS.
2. Lyse the cells in lysis buffer on ice for 30 minutes.

3. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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4. Determine the protein concentration of the supernatant using a standard protein assay
(e.g., BCA).

e Click Chemistry Reaction:

1. To 1 mg of protein lysate, add the following reagents in order, vortexing after each
addition:

Biotin-azide (final concentration 100 uM)

TCEP (final concentration 1 mM)

TBTA (final concentration 100 uM)

CuSO04 (final concentration 1 mM)
2. Incubate the reaction for 1 hour at room temperature with gentle rotation.
» Protein Precipitation and Enrichment:

1. Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for
1 hour.

2. Pellet the protein by centrifugation and wash the pellet with ice-cold methanol.
3. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

4. Incubate the resuspended protein with pre-washed streptavidin-agarose beads for 2 hours
at room temperature to enrich for biotinylated (i.e., myristoylated) proteins.

e On-Bead Digestion for Mass Spectrometry:

1. Wash the beads sequentially with PBS containing 1% SDS, 4 M urea in 100 mM Tris-HCI
pH 8.0, and finally with 50 mM ammonium bicarbonate.

2. Resuspend the beads in 50 mM ammonium bicarbonate.

3. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at
56°C for 30 minutes.
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4. Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in
the dark at room temperature for 30 minutes.

5. Add trypsin (e.g., 1 pg) and incubate overnight at 37°C with shaking.
6. Collect the supernatant containing the tryptic peptides.
7. Acidify the peptides with formic acid to a final concentration of 1%.

8. Desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.

Protocol 2: Sortase A-Mediated Labeling of Proteins with
Free N-Terminal Glycines

This protocol is designed to assess NMT inhibition by labeling the increased pool of proteins
with free N-terminal glycines.

Materials:

Cell lysis buffer (e.g., Tris-buffered saline with protease inhibitors)

Sortase A (SrtA) enzyme

Biotinylated peptide substrate for SrtA (e.g., Biotin-LPETG)

Streptavidin-agarose beads

Wash buffers

Reagents for on-bead digestion as described in Protocol 1.

Procedure:

e Cell Treatment and Lysis:

1. Treat cells with an NMT inhibitor or vehicle control for the desired time.

2. Lyse the cells in a non-denaturing lysis buffer.
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3. Quantify the protein concentration.

e Sortase A Labeling Reaction:

1. To 1 mg of protein lysate, add Sortase A (e.g., 10 uM) and the biotinylated peptide
substrate (e.g., 200 uM).

2. Incubate the reaction for 2-4 hours at 37°C.
e Enrichment and Digestion:

1. Enrich the biotin-labeled proteins using streptavidin-agarose beads as described in
Protocol 1.

2. Perform on-bead digestion as described in Protocol 1 to prepare peptides for mass
spectrometry analysis.

Visualizations
Signaling Pathway Diagram
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Caption: Role of N-myristoylation in signal transduction.
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Experimental Workflow Diagram

1. Metabolic Labeling

Cells are incubated with an
alkyne-myristic acid analog (YnMyr).

2. Cell Lysis
Proteins are extracted from the cells.

3. Click Chemistry

Biotin-azide is attached to the
alkyne-labeled proteins.

NMT Inhibitor

4. Enrichment
Biotinylated proteins are captured
using streptavidin beads.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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